Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Overview
Description
“Methyl 5-bromo-2-(propan-2-yloxy)benzoate” is a chemical compound with the CAS Number: 860695-50-7 . It has a molecular weight of 273.12 and its molecular formula is C11H13BrO3 . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available data .Scientific Research Applications
Photostimulated Reactions and Hydrodehalogenation
Research indicates that photostimulated reactions of certain aryl and alkyl chlorides and bromides can yield reduced products in high yields. When aryl moieties with suitable double bonds are involved, cyclized reduced products are obtained efficiently. For example, a study demonstrated that the photostimulated reaction of 1-allyloxy-2-bromobenzene with a reduced ethyl benzoate monoanion furnished 3-methyl-2,3-dihydro-benzofuran in 97% yield, highlighting the compound's role in facilitating fast tin-free hydrodehalogenation and reductive radical cyclization reactions (Vaillard, Postigo, & Rossi, 2004).
Synthesis and Characterization of Novel Compounds
Another study focused on the synthesis and characterization of new 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates and related compounds. These synthesized tetrazoles, which show nematic mesophase behavior, indicate the potential of using Methyl 5-bromo-2-(propan-2-yloxy)benzoate derivatives in the development of liquid crystals and materials science (Tariq et al., 2013).
Enzyme Inhibition and Biological Activities
The bromophenol derivatives, including those related to this compound, have shown significant enzyme inhibition and anticholinergic activities. These compounds have been tested against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes, demonstrating their potential in pharmaceutical research for developing treatments against various diseases (Bayrak et al., 2019).
Molecular Sieve Catalysis in Renewable PET Production
In the context of renewable materials and environmental chemistry, silica molecular sieves containing framework Lewis acid centers have been used to catalyze reactions between ethylene and biomass-derived furans. This research pathway is vital for the production of biobased terephthalic acid precursors, showcasing the role of compounds related to this compound in sustainable chemistry and material production (Pacheco, Labinger, Sessions, & Davis, 2015).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 5-bromo-2-propan-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYHTPYDOILDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-50-7 | |
Record name | methyl 5-bromo-2-(propan-2-yloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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